N'-[(E)-(1-methyl-1H-indol-3-yl)methylidene]-2-(naphthalen-1-yl)acetohydrazide
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Overview
Description
N’-[(E)-(1-methyl-1H-indol-3-yl)methylidene]-2-(naphthalen-1-yl)acetohydrazide is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties.
Preparation Methods
The synthesis of N’-[(E)-(1-methyl-1H-indol-3-yl)methylidene]-2-(naphthalen-1-yl)acetohydrazide typically involves the condensation of 1-methyl-1H-indole-3-carbaldehyde with 2-(naphthalen-1-yl)acetohydrazide. The reaction is usually carried out in the presence of a suitable catalyst under controlled conditions to ensure the formation of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the specific synthetic route employed .
Chemical Reactions Analysis
N’-[(E)-(1-methyl-1H-indol-3-yl)methylidene]-2-(naphthalen-1-yl)acetohydrazide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has been extensively studied for its potential applications in chemistry, biology, medicine, and industry. In chemistry, it has been used as a building block for the synthesis of more complex molecules. In biology, it has shown potential as an anti-inflammatory and analgesic agent. In medicine, it has been investigated for its potential use in the treatment of various diseases, including cancer and inflammatory disorders. In industry, it has been explored for its potential use in the development of new materials and pharmaceuticals .
Mechanism of Action
The mechanism of action of N’-[(E)-(1-methyl-1H-indol-3-yl)methylidene]-2-(naphthalen-1-yl)acetohydrazide involves its interaction with specific molecular targets and pathways. It has been shown to selectively inhibit the expression of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. This selective inhibition provides anti-inflammatory effects while minimizing gastric side effects commonly associated with non-selective COX inhibitors .
Comparison with Similar Compounds
N’-[(E)-(1-methyl-1H-indol-3-yl)methylidene]-2-(naphthalen-1-yl)acetohydrazide can be compared with other indole derivatives, such as 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N’-[(E)-(substituted phenyl)methylidene]acetohydrazide derivatives. These compounds share similar structural features but differ in their specific substituents, which can influence their biological activities and therapeutic potential.
Properties
Molecular Formula |
C22H19N3O |
---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
N-[(E)-(1-methylindol-3-yl)methylideneamino]-2-naphthalen-1-ylacetamide |
InChI |
InChI=1S/C22H19N3O/c1-25-15-18(20-11-4-5-12-21(20)25)14-23-24-22(26)13-17-9-6-8-16-7-2-3-10-19(16)17/h2-12,14-15H,13H2,1H3,(H,24,26)/b23-14+ |
InChI Key |
LWNCQDDAEOYCHK-OEAKJJBVSA-N |
Isomeric SMILES |
CN1C=C(C2=CC=CC=C21)/C=N/NC(=O)CC3=CC=CC4=CC=CC=C43 |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C=NNC(=O)CC3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
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